REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH3:12])[CH:8]=[CH:7]2.[CH:13](=O)[C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1>>[CH3:21][O:20][C:17]1[CH:18]=[CH:19][C:14]([CH:13]=[CH:12][C:9]2[CH:8]=[CH:7][C:6]3[C:11](=[C:2]([OH:1])[CH:3]=[CH:4][CH:5]=3)[N:10]=2)=[CH:15][CH:16]=1
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Name
|
|
Quantity
|
9.93 g
|
Type
|
reactant
|
Smiles
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OC=1C=CC=C2C=CC(=NC12)C
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Name
|
|
Quantity
|
20 mL
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Type
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reactant
|
Smiles
|
C(C1=CC=C(C=C1)OC)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
180 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction is then cooled to room temperature
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Type
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DISTILLATION
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Details
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vacuum distilled
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Type
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DISTILLATION
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Details
|
Once the majority of the p-anisaldehyde is distilled off (below 100° C.)
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Type
|
FILTRATION
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Details
|
Any undissolved material is filtered off
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Type
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ADDITION
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Details
|
H2O is added to the EtOH filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=CC1=NC2=C(C=CC=C2C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.42 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |